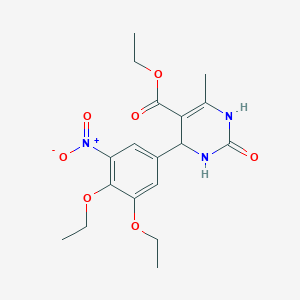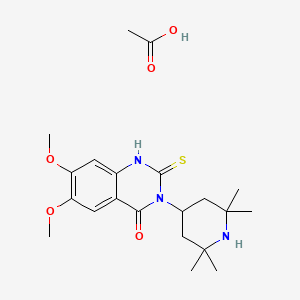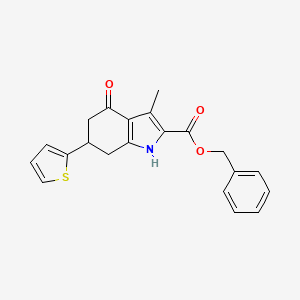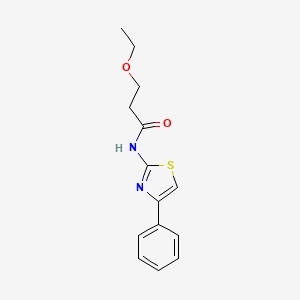![molecular formula C16H16N2O B4195620 2-[2-(4-methylphenoxy)ethyl]-1H-benzimidazole](/img/structure/B4195620.png)
2-[2-(4-methylphenoxy)ethyl]-1H-benzimidazole
Overview
Description
2-[2-(4-methylphenoxy)ethyl]-1H-benzimidazole is an organic compound that belongs to the class of benzimidazoles. This compound is characterized by the presence of a benzimidazole ring substituted with a 2-(4-methylphenoxy)ethyl group. Benzimidazoles are known for their wide range of biological activities and applications in various fields, including medicine and agriculture.
Preparation Methods
The synthesis of 2-[2-(4-methylphenoxy)ethyl]-1H-benzimidazole typically involves the reaction of 4-methylphenol with 2-chloroethylamine to form 2-(4-methylphenoxy)ethylamine. This intermediate is then reacted with o-phenylenediamine under acidic conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid .
Chemical Reactions Analysis
2-[2-(4-methylphenoxy)ethyl]-1H-benzimidazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding benzimidazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced benzimidazole derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring, where halogenated reagents like bromine or chlorine can be used to introduce new substituents.
Condensation: Condensation reactions with aldehydes or ketones can lead to the formation of Schiff bases or other condensation products.
Scientific Research Applications
2-[2-(4-methylphenoxy)ethyl]-1H-benzimidazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: This compound exhibits antimicrobial and antifungal properties, making it useful in the development of new antibiotics and antifungal agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[2-(4-methylphenoxy)ethyl]-1H-benzimidazole involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes .
Comparison with Similar Compounds
2-[2-(4-methylphenoxy)ethyl]-1H-benzimidazole can be compared with other similar compounds, such as:
1-[2-(4-methylphenoxy)ethyl]-1H-benzimidazole-2-thiol: This compound has a thiol group instead of a hydrogen atom at the 2-position of the benzimidazole ring, which can affect its reactivity and biological activity.
2-[2-(4-chlorophenoxy)ethyl]-1H-benzimidazole: The presence of a chlorine atom instead of a methyl group can significantly alter the compound’s chemical properties and biological activities.
2-[2-(4-methoxyphenoxy)ethyl]-1H-benzimidazole: The methoxy group can influence the compound’s solubility and reactivity compared to the methyl group.
Properties
IUPAC Name |
2-[2-(4-methylphenoxy)ethyl]-1H-benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O/c1-12-6-8-13(9-7-12)19-11-10-16-17-14-4-2-3-5-15(14)18-16/h2-9H,10-11H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGLURAJOLKVTSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCC2=NC3=CC=CC=C3N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(4-chlorophenyl)-3-methyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B4195539.png)
![(5-{4-[(3,4-dichlorophenyl)sulfonyl]-1-piperazinyl}-2-nitrophenyl)isobutylamine](/img/structure/B4195546.png)
![N-(3-acetylphenyl)-6-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)hexanamide](/img/structure/B4195550.png)
![5-(3-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B4195555.png)
![3-ethoxy-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]propanamide](/img/structure/B4195559.png)



![1-[(4-tert-butylphenyl)sulfonyl]-4-(4-chloro-2-nitrophenyl)piperazine](/img/structure/B4195603.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-pyrimidinamine hydrochloride](/img/structure/B4195618.png)

![2-({4-[(5-bromo-2-methoxybenzoyl)amino]benzoyl}amino)benzoic acid](/img/structure/B4195632.png)
![[5-[[4-(Dimethylamino)phenyl]methylamino]-3-phenyl-1,2,4-triazol-1-yl]-phenylmethanone](/img/structure/B4195633.png)
